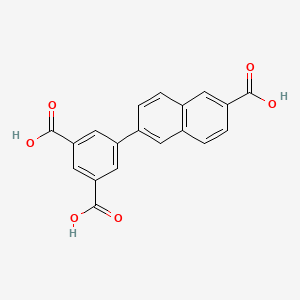
5-(6-Carboxynaphthalen-2-yl)isophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-Carboxynaphthalen-2-yl)isophthalic acid: is an organic compound with the molecular formula C19H12O6 and a molecular weight of 336.3 g/mol It is a derivative of isophthalic acid, where one of the carboxyl groups is substituted with a 6-carboxynaphthalen-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Carboxynaphthalen-2-yl)isophthalic acid typically involves the reaction of isophthalic acid with 6-carboxynaphthalen-2-yl derivatives under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure consistent quality and high yield. These methods may include continuous flow reactions, advanced purification techniques, and stringent quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 5-(6-Carboxynaphthalen-2-yl)isophthalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the carboxyl groups to form alcohols or other derivatives.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 5-(6-Carboxynaphthalen-2-yl)isophthalic acid is used as a building block in organic synthesis and the development of new materials. Its unique structure allows for the creation of complex molecular architectures .
Biology: In biological research, this compound can be used as a fluorescent probe or a ligand in biochemical assays. Its ability to interact with biological molecules makes it valuable in studying cellular processes .
Medicine: The compound’s potential therapeutic properties are being explored in drug development. It may serve as a precursor for designing new pharmaceuticals with specific biological activities .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 5-(6-Carboxynaphthalen-2-yl)isophthalic acid involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or other biomolecules, altering their function and activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Isophthalic Acid: A simpler analog with two carboxyl groups on a benzene ring.
Naphthalene-2-carboxylic Acid: A naphthalene derivative with a single carboxyl group.
Terephthalic Acid: An isomer of isophthalic acid with carboxyl groups in the para position.
Uniqueness: 5-(6-Carboxynaphthalen-2-yl)isophthalic acid is unique due to its combination of isophthalic acid and naphthalene moieties. This structural feature imparts distinct chemical and physical properties, making it valuable in specialized applications .
Properties
Molecular Formula |
C19H12O6 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
5-(6-carboxynaphthalen-2-yl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C19H12O6/c20-17(21)13-4-3-10-5-12(2-1-11(10)6-13)14-7-15(18(22)23)9-16(8-14)19(24)25/h1-9H,(H,20,21)(H,22,23)(H,24,25) |
InChI Key |
DBHDQVOOCQRYMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C3=CC(=CC(=C3)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B12499132.png)
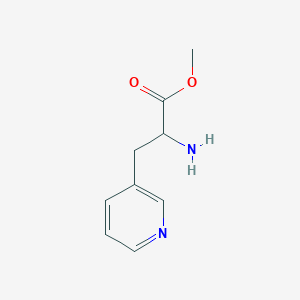
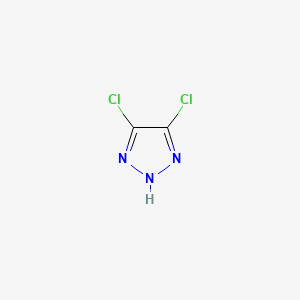
![2-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B12499148.png)
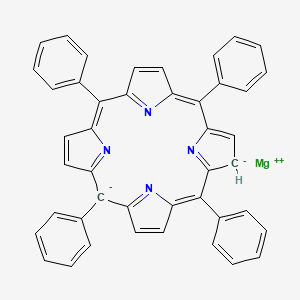
![1-[(4-fluorophenyl)sulfonyl]-N,N'-diphenyl-1H-pyrazole-3,5-diamine](/img/structure/B12499158.png)
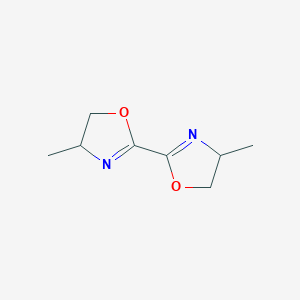
![N-[1-(diphenylphosphanyl)-3,3-dimethylbutan-2-yl]-2-methylpropane-2-sulfinamide](/img/structure/B12499172.png)
![N-{[5-({2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12499182.png)
![2-({[3,5-Bis(trifluoromethyl)phenyl]carbamothioyl}amino)-N-(diphenylmethyl)-N,3,3-trimethylbutanamide](/img/structure/B12499190.png)
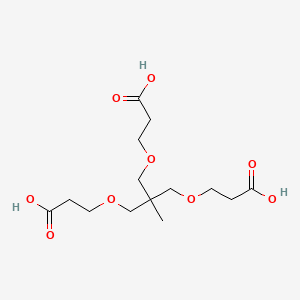
![2-[4-(methoxymethyl)-6-oxo-2-(pyrrolidin-1-yl)pyrimidin-1(6H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12499208.png)
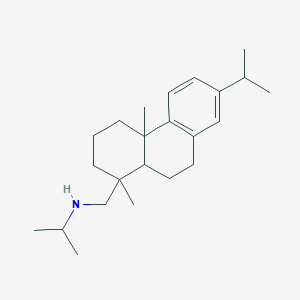
![(2-Chlorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B12499211.png)
